Dimethyl 5-benzamido-4-hydroxybenzene-1,3-dicarboxylate

Description

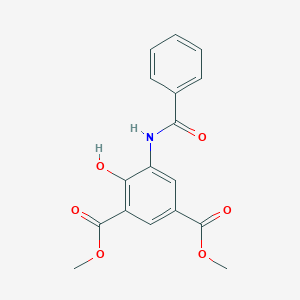

Dimethyl 5-benzamido-4-hydroxybenzene-1,3-dicarboxylate is a substituted aromatic dicarboxylate ester featuring a benzamido group at the 5-position and a hydroxyl group at the 4-position of the benzene ring. The benzamido substituent introduces electron-withdrawing characteristics, while the hydroxyl group contributes to hydrogen-bonding capacity, influencing solubility and reactivity.

Properties

IUPAC Name |

dimethyl 5-benzamido-4-hydroxybenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO6/c1-23-16(21)11-8-12(17(22)24-2)14(19)13(9-11)18-15(20)10-6-4-3-5-7-10/h3-9,19H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZUIPSSJREGDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)NC(=O)C2=CC=CC=C2)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-benzamido-4-hydroxybenzene-1,3-dicarboxylate typically involves the esterification of 5-amino-4-hydroxyisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The resulting dimethyl ester is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzamido derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-benzamido-4-hydroxybenzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Reduction: The benzamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzamido group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Dimethyl 5-benzamido-4-hydroxybenzene-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 5-benzamido-4-hydroxybenzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzamido group can interact with enzymes and receptors . These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares dimethyl 5-benzamido-4-hydroxybenzene-1,3-dicarboxylate with structurally or functionally related compounds, based on substituent effects, physical properties, and synthetic methodologies:

Key Comparative Insights

Substituent Effects on Reactivity and Solubility The benzamido group in the target compound contrasts with the nitro group in HL0816 . While both are electron-withdrawing, the benzamido group offers hydrogen-bonding capability, enhancing solubility in polar solvents.

Synthetic Methodologies

- Unlike dihydropyridine derivatives (e.g., 10ab ), which require prolonged reaction times (120 hours) and chromatographic purification, benzene-1,3-dicarboxylates often employ direct functionalization of aromatic precursors.

- The absence of a heterocyclic backbone (e.g., indole in compound 10 ) simplifies the synthesis of the target compound but may reduce bioactivity.

Research Findings and Data Gaps

- Data Limitations : Direct experimental data (e.g., melting point, yield) for this compound are absent in the evidence. Extrapolations are based on analogs like dimethyl 5-nitroisophthalate and benzamido-containing dihydropyridines .

- Contradictions : reports high yields (up to 95%) for dihydropyridine derivatives , whereas nitro-substituted benzene derivatives (e.g., HL0816) lack yield data, complicating direct comparisons.

Biological Activity

Dimethyl 5-benzamido-4-hydroxybenzene-1,3-dicarboxylate (DBHDC) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DBHDC, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₇H₁₅N₁O₆

- Molecular Weight : 329.30 g/mol

- CAS Number : 2241129-02-0

DBHDC exhibits biological activity through several mechanisms:

- Interaction with Biological Molecules : The hydroxyl and benzamido groups in DBHDC facilitate hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity.

- Antioxidant Activity : Studies suggest that DBHDC may exhibit antioxidant properties, which could protect cells from oxidative stress.

- Antimicrobial Properties : Preliminary investigations indicate that DBHDC has antimicrobial effects, making it a candidate for further research in treating infections.

Antimicrobial Activity

Research has demonstrated that DBHDC possesses significant antimicrobial properties against various pathogens:

- Study Overview : A study evaluated the antimicrobial efficacy of DBHDC against common bacterial strains.

- Results : The compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Antioxidant Effects

DBHDC's antioxidant capacity was assessed using various assays:

- DPPH Assay : The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong free radical scavenging ability.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 30 |

| 50 | 65 |

| 100 | 85 |

Anti-inflammatory Potential

Another area of interest is the anti-inflammatory potential of DBHDC:

- In Vivo Studies : Animal models treated with DBHDC showed reduced inflammation markers in tissues compared to control groups. This suggests that DBHDC may inhibit pro-inflammatory cytokines.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Researchers conducted a clinical trial to evaluate the effectiveness of DBHDC in treating skin infections caused by antibiotic-resistant bacteria.

- Outcome : Patients treated with topical formulations containing DBHDC showed a significant reduction in infection severity compared to those receiving standard treatments.

-

Case Study on Antioxidant Properties :

- A laboratory study focused on the neuroprotective effects of DBHDC against oxidative damage in neuronal cell cultures.

- Outcome : Cells treated with DBHDC exhibited lower levels of oxidative stress markers and improved viability compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dimethyl 5-benzamido-4-hydroxybenzene-1,3-dicarboxylate, and what critical intermediates or reaction conditions are involved?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzene core. Key steps include:

- Bromination : Introducing bromine at specific positions to direct subsequent substitutions, as seen in analogous dihydroxybenzoic acid bromination protocols .

- Esterification : Protecting carboxylic acid groups via dimethyl ester formation under acid catalysis, ensuring minimal hydrolysis of sensitive substituents (e.g., benzamide).

- Amidation : Coupling benzoyl chloride to the hydroxyl-bearing intermediate under Schotten-Baumann conditions.

- Challenges : Steric hindrance from substituents may necessitate elevated temperatures or catalysts like DMAP. Validate intermediates via and FTIR to confirm functional group integrity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer :

- NMR Spectroscopy : and identify proton environments and confirm ester/amide bond formation. Aromatic protons near electron-withdrawing groups (e.g., benzamide) show downfield shifts .

- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) quantifies purity. Mass spectrometry confirms molecular ion peaks and fragmentation patterns.

- XRD : Single-crystal X-ray diffraction resolves steric effects of substituents on molecular conformation.

Q. How do the benzamido and hydroxyl substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Hydroxyl Group : Acts as a directing group in electrophilic substitution (e.g., nitration), but steric hindrance from adjacent substituents may limit reactivity.

- Benzamido Group : Electron-withdrawing nature deactivates the ring, reducing susceptibility to electrophiles. However, the amide nitrogen can participate in hydrogen bonding, affecting solubility and aggregation in polar solvents.

- Experimental Validation : Conduct Hammett studies or DFT calculations to quantify substituent effects on reaction rates .

Advanced Research Questions

Q. How can quantum chemical calculations guide the optimization of reaction pathways for this compound’s synthesis?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways. For example, simulate bromination regioselectivity using Fukui indices to predict electrophilic attack sites .

- Solvent Effects : Conduct COSMO-RS simulations to optimize solvent selection (e.g., DMF vs. THF) for esterification yield.

- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models.

Q. How should researchers resolve contradictions between experimental data (e.g., unexpected byproducts) and theoretical predictions?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS/MS to identify side products. Compare with DFT-predicted intermediates to trace divergent pathways (e.g., competing ring substitutions).

- Feedback Loops : Integrate experimental data into computational workflows (e.g., Bayesian optimization) to iteratively refine reaction conditions .

- Case Study : If ester hydrolysis occurs despite anhydrous conditions, evaluate trace moisture via Karl Fischer titration and adjust drying protocols.

Q. What multivariate experimental design strategies are optimal for optimizing reaction conditions (e.g., temperature, catalyst loading)?

- Methodological Answer :

- Design of Experiments (DoE) : Apply a central composite design to assess interactions between variables (e.g., temperature, catalyst concentration). Use response surface methodology to identify maxima/minima in yield or selectivity .

- High-Throughput Screening : Automate parallel reactions in microtiter plates with varying conditions. Analyze outcomes via robotic HPLC to rapidly map parameter spaces.

- Example : For amidation, screen coupling agents (EDC, DCC) and bases (TEA, pyridine) to minimize racemization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.